molecular formula C15H14BrNO B3167734 N-Benzyl-2-bromo-3-methylbenzamide CAS No. 924660-38-8

N-Benzyl-2-bromo-3-methylbenzamide

Cat. No.: B3167734
CAS No.: 924660-38-8
M. Wt: 304.18 g/mol
InChI Key: RMZCOCPILJGRHF-UHFFFAOYSA-N
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Description

N-Benzyl-2-bromo-3-methylbenzamide: is an organic compound with the molecular formula C15H14BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position, a methyl group at the third position, and a benzyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Benzamide: The synthesis of N-Benzyl-2-bromo-3-methylbenzamide typically begins with the bromination of benzamide.

    N-Benzylation: The brominated benzamide is then subjected to N-benzylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium carbonate, and various amines.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Organic Synthesis: N-Benzyl-2-bromo-3-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including its ability to interact with various biological targets.

Industry:

    Material Science: this compound is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-2-bromo-3-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Properties

IUPAC Name

N-benzyl-2-bromo-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-11-6-5-9-13(14(11)16)15(18)17-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZCOCPILJGRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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